molecular formula C17H11NNa2O8S2 B14716406 Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate CAS No. 64387-73-1

Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate

Cat. No.: B14716406
CAS No.: 64387-73-1
M. Wt: 467.4 g/mol
InChI Key: NIANCZCABFGLTR-UHFFFAOYSA-L
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Description

Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate is an organic compound with the molecular formula C17H11NNa2O8S2. It is a disodium salt derivative of naphthalene, characterized by the presence of benzoylamino and hydroxyl groups, along with two sulfonate groups. This compound is often used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is first nitrated to form 4-nitronaphthalene-1,7-disulfonic acid.

    Reduction: The nitro group is then reduced to an amino group, resulting in 4-amino-naphthalene-1,7-disulfonic acid.

    Benzoylation: The amino group is benzoylated using benzoyl chloride to form 4-(benzoylamino)-naphthalene-1,7-disulfonic acid.

    Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxyl group at the 5-position, yielding 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulfonic acid.

    Neutralization: The acid is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, batch or continuous processing methods are used.

    Purification: The product is purified through crystallization or filtration to remove impurities.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The benzoylamino group can be reduced to an amino group.

    Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for dye production.

    Biology: Employed in biochemical assays and as a staining agent for microscopy.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids.

    Pathways Involved: It may inhibit or activate certain biochemical pathways, depending on its application. For example, it can act as an enzyme inhibitor or a fluorescent probe in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Disodium 4,4’-dinitrostilbene-2,2’-disulfonate: Another disodium salt with similar sulfonate groups but different functional groups.

    Benzoxazole Derivatives: Compounds with similar aromatic structures and diverse biological activities.

    Thiazole Derivatives: Compounds with a thiazole ring, known for their biological activities.

Uniqueness

Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.

Properties

CAS No.

64387-73-1

Molecular Formula

C17H11NNa2O8S2

Molecular Weight

467.4 g/mol

IUPAC Name

disodium;4-benzamido-5-hydroxynaphthalene-1,7-disulfonate

InChI

InChI=1S/C17H13NO8S2.2Na/c19-14-9-11(27(21,22)23)8-12-15(28(24,25)26)7-6-13(16(12)14)18-17(20)10-4-2-1-3-5-10;;/h1-9,19H,(H,18,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2

InChI Key

NIANCZCABFGLTR-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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